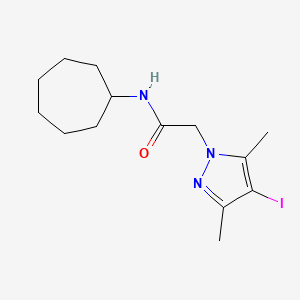
N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with a cycloheptyl group, an iodine atom, and a pyrazole ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Acetamide Formation: The final step involves the reaction of the iodinated pyrazole with cycloheptylamine and chloroacetyl chloride to form the desired acetamide derivative. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the acetamide group. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, hydrogen peroxide; usually performed in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; conducted in solvents like ethanol or tetrahydrofuran (THF).
Hydrolysis: Hydrochloric acid, sodium hydroxide; performed in aqueous solutions under reflux conditions.
Major Products
Substitution: Formation of azido, cyano, or thiol-substituted derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the iodine atom and the pyrazole ring enhances its interaction with biological targets.
Medicine: Investigated for its potential therapeutic applications. Pyrazole derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for drug development.
Industry: Used in the development of new materials and catalysts. Its unique structure can be exploited for the design of novel functional materials.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the following:
Molecular Targets: The compound may interact with various enzymes and receptors in the body. The iodine atom and the pyrazole ring can form strong interactions with biological macromolecules.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. Its interaction with specific molecular targets can lead to the activation or inhibition of these pathways.
Comparison with Similar Compounds
N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can be compared with other pyrazole derivatives:
N-cycloheptyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
N-cycloheptyl-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Contains a chlorine atom instead of iodine, which may affect its interaction with biological targets and its overall stability.
N-cycloheptyl-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Contains a bromine atom, which may result in different pharmacological properties compared to the iodine-containing compound.
Conclusion
This compound is a compound with a unique structure and diverse potential applications in chemistry, biology, medicine, and industry. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound’s mechanism of action and its comparison with similar compounds highlight its potential as a valuable research tool and a lead compound for drug development.
Properties
Molecular Formula |
C14H22IN3O |
|---|---|
Molecular Weight |
375.25 g/mol |
IUPAC Name |
N-cycloheptyl-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H22IN3O/c1-10-14(15)11(2)18(17-10)9-13(19)16-12-7-5-3-4-6-8-12/h12H,3-9H2,1-2H3,(H,16,19) |
InChI Key |
IYKDKJHKHKDRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2CCCCCC2)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


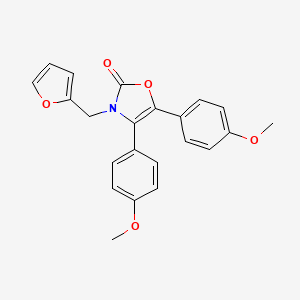
![(2Z)-2-[(4-chlorophenyl)imino]-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11067241.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-nitro-1H-pyrazol-1-yl)ethanone](/img/structure/B11067243.png)

![2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11067261.png)
![2-amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11067269.png)
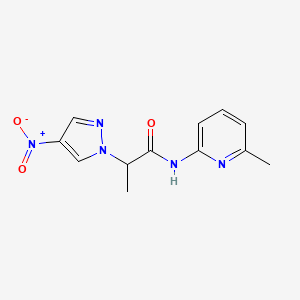
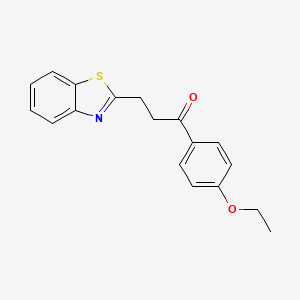
![3'-Methyl-5'-(1-naphthyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067278.png)
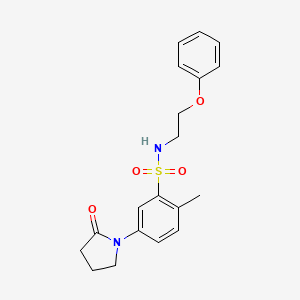
![1-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11067293.png)
![3-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B11067295.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-methylacetamide](/img/structure/B11067303.png)
![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11067306.png)
